5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide
Description
5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide is a furan-based carboxamide compound characterized by a 2-chlorophenyl group attached to the furan ring and a 4-methylphenyl substituent on the amide nitrogen. The 2-chlorophenyl group introduces steric and electronic effects, while the para-methylphenyl substituent on the amide likely influences solubility and binding interactions.
Properties
CAS No. |
199458-98-5 |
|---|---|
Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO2/c1-12-6-8-13(9-7-12)20-18(21)17-11-10-16(22-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,21) |
InChI Key |
BTSFFWWYOZLPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Acyl Chloride Intermediates
The most widely documented method involves reacting 5-(2-chlorophenyl)furan-2-carbonyl chloride with 4-methylaniline. The acyl chloride intermediate is generated by treating 5-(2-chlorophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C for 2–3 hours. The subsequent amidation proceeds in the presence of a tertiary amine base (e.g., triethylamine) at room temperature, yielding the target compound in 70–85% purity.
Key Data:
Direct Cyclocondensation
Alternative routes employ cyclocondensation of 2-chlorobenzaldehyde derivatives with 4-methylphenylurea in acidic media. Using para-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene (110–120°C), this one-pot method achieves 65–72% yield. The furan ring forms via dehydration, with the chlorophenyl group introduced through electrophilic substitution.
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Palladium(II) acetate [Pd(OAc)₂] enables Suzuki-Miyaura coupling between 5-bromofuran-2-carboxamide and 2-chlorophenylboronic acid. Optimized conditions (1 mol% Pd, K₂CO₃, DMF/H₂O, 80°C) achieve 82% yield with <0.5% residual palladium. This method reduces side products compared to classical approaches.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) accelerates the amidation step, completing reactions in 15–20 minutes versus 4–6 hours conventionally. Ethyl acetate serves as a green solvent, achieving 89% yield and reducing energy consumption by 40%.
Solvent and Reagent Optimization
Solvent Systems
| Solvent | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Dichloromethane | 78 | 95 | 4 hours |
| Ethyl acetate | 85 | 97 | 3.5 hours |
| Tetrahydrofuran | 72 | 93 | 5 hours |
| Data compiled from |
Polar aprotic solvents like ethyl acetate enhance nucleophilic attack efficiency due to their moderate dielectric constants (ε = 6.0), outperforming DCM (ε = 8.9) and THF (ε = 7.5).
Acid Catalysts
Trifluoroacetic acid (TFA) in catalytic amounts (0.5–1 mol%) improves cyclization kinetics by stabilizing transition states. In comparative studies, TFA increased yields by 12–15% over PTSA or H₂SO₄.
Purification and Characterization
Recrystallization Protocols
Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-shaped crystals with 99.5% purity. Alternative solvents:
Chromatographic Techniques
Silica gel column chromatography (hexane:ethyl acetate = 4:1) removes unreacted aniline derivatives. HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms absence of genotoxic impurities (<0.1%).
Industrial-Scale Production
Continuous Flow Reactor Design
A tubular reactor (ID = 2 cm, L = 5 m) operating at 10 bar and 120°C achieves 92% conversion with residence time of 8 minutes. Key advantages:
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide with analogs from the evidence:
Key Trends :
- Substituent Position : Para-substituted amides (e.g., 4-methyl or 4-ethoxy) generally exhibit better solubility than meta-substituted analogs due to reduced steric hindrance .
- Lipophilicity : Chlorine atoms and methyl groups enhance logP values, as seen in , which may improve blood-brain barrier penetration.
Biological Activity
5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₄ClNO₂, with a molecular weight of 311.8 g/mol. It features a furan ring connected to two aromatic substituents: a 2-chlorophenyl group and a 4-methylphenyl group. This unique structure contributes to its chemical reactivity and potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activities, which can lead to various therapeutic effects.
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections. The exact mechanisms are still being elucidated, but it is believed that the compound may inhibit bacterial growth through enzyme modulation or direct interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Its structural features, particularly the presence of chlorine and methyl groups on the phenyl rings, may enhance its cytotoxic activity against certain cancer cell lines .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, leading to reduced activity and subsequent biological effects.
- Receptor Modulation : It may also interact with cellular receptors, altering signal transduction pathways that regulate cell proliferation and survival.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria in vitro.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound has a notable cytotoxic effect, with IC50 values indicating potent activity against specific cancer types. For example, studies reported IC50 values as low as 10 μM in certain cell lines, suggesting strong potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : The structural components of this compound play a crucial role in its biological activity. Variations in substituents can lead to significant differences in potency and selectivity against various biological targets .
Comparative Analysis
To illustrate the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide | Similar furan and phenyl groups | Different substitution pattern on the phenyl rings |
| 5-Phenyl-2-furamide | Lacks chlorine substitution | Simpler structure with potential lower reactivity |
| N-Phenyl-2-furamide | No chlorinated substituent | Focused on different biological activity profiles |
Case Studies
- Case Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation compared to control groups. The study highlighted its potential as a lead compound for drug development targeting specific cancer types.
- Case Study on Antimicrobial Properties : In another investigation, the compound was tested against multiple bacterial strains, where it exhibited broad-spectrum antimicrobial activity. The results suggested that its mechanism might involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide with high purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-(2-chlorophenyl)furan-2-carbonyl chloride and 4-methylaniline. Key steps include:
- Reagent Optimization : Use 1.2 equivalents of 4-methylaniline in dry dichloromethane (DCM) with catalytic DMAP (0.1 eq) to drive the reaction to completion .
- Reaction Conditions : Stir at 50°C under nitrogen for 24–36 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .
- Yield Enhancement : Pre-activation of the carbonyl chloride with thionyl chloride (SOCl₂) improves electrophilicity, increasing yields to 70–80% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) identify key signals: the furan C=O (~165 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and methylphenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 342.08 (calculated for C₁₈H₁₅ClNO₂) .
- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C-Cl stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) of this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and microbial strains (e.g., S. aureus ATCC 25923) to reduce variability .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as impurities like unreacted aniline derivatives may skew bioactivity results .
- Mechanistic Profiling : Conduct kinase inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values across studies to identify structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of targets like EGFR (PDB ID: 1M17) to simulate binding. Key interactions include hydrogen bonds between the amide group and Thr766/Thr830 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to validate docking results .
- SAR Analysis : Compare docking scores of analogs (e.g., 5-(3-chlorophenyl) derivatives) to identify substituents enhancing binding .
Q. How do solvent polarity and pH influence the compound’s stability in pharmacological assays?
- Methodological Answer :
- Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS; <5% degradation in PBS confirms suitability for in vivo studies .
- Solvent Effects : Use DMSO for stock solutions (≤0.1% final concentration) to avoid cytotoxicity. Polar aprotic solvents (e.g., acetonitrile) enhance solubility in HPLC mobile phases .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
